2-Chlorophenylacetic acid

Description

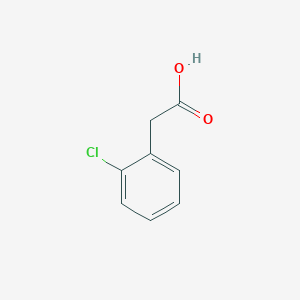

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179194 | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-36-2 | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenylacetic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a pivotal intermediate in the synthesis of a range of significant organic compounds. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of the widely-used NSAID, diclofenac, and its function as a precursor to synthetic auxins. Detailed experimental protocols and spectroscopic data are presented to support researchers and professionals in the field.

Chemical Structure and Identification

This compound, also known as (o-chlorophenyl)acetic acid, is an organic compound with the chemical formula C₈H₇ClO₂.[1][2] The structure consists of a phenyl ring substituted with a chlorine atom at the ortho (position 2) and an acetic acid group. This substitution pattern is crucial to its reactivity and utility in organic synthesis.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 2444-36-2[1][2] |

| Molecular Weight | 170.59 g/mol [1][2] |

| EINECS Number | 219-482-0 |

| InChI Key | IUJAAIZKRJJZGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(=O)O)Cl[3] |

| Synonyms | (o-Chlorophenyl)acetic acid, 2-(2-Chlorophenyl)acetic acid, Ortho-chlorophenylacetic acid |

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Melting Point | 92-95 °C[1][2] |

| Boiling Point | 145 °C at 5 mmHg[2] |

| pKa | 4.07 at 25 °C[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[1] |

| Appearance | White to light yellow crystalline powder[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. Below is a summary of typical spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 7.2 - 7.5 | Multiplet | 4H | Aromatic protons |

| ~3.8 | Singlet | 2H | Methylene protons (-CH₂) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~177 | Carboxylic acid carbon (-COOH) |

| ~134 | Aromatic carbon attached to chlorine (C-Cl) |

| ~132 | Aromatic quaternary carbon |

| ~131, 129, 127 | Aromatic CH carbons |

| ~40 | Methylene carbon (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1470, 1440 | Medium | C=C stretch (aromatic ring) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragment ions.

| m/z | Assignment |

| 170/172 | Molecular ion peak ([M]⁺), showing the isotopic pattern for one chlorine atom |

| 125/127 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Synthesis of this compound

A common and efficient method for the industrial production of this compound is the hydrolysis of 2-chlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2-Chlorobenzyl Cyanide

This protocol describes the synthesis of this compound via the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Materials:

-

2-Chlorobenzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Water

-

Ice

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 707g (7.07 mol) of 98% sulfuric acid and 471g of water.

-

Heat the sulfuric acid solution to a temperature between 90-130 °C.

-

Slowly add 693g (4.53 mol) of 99.0% 2-chlorobenzyl cyanide to the hot acid solution.

-

After the addition is complete, maintain the reaction mixture at this temperature for 1 hour with continuous stirring.

-

Increase the temperature to 130-150 °C and continue the reaction for an additional 3 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the consumption of the starting material (residual nitrile content should be less than 0.2%).

-

After the reaction is complete, cool the mixture and add 500 mL of water.

-

Further cool the mixture to 35 °C to induce crystallization of the product.

-

Collect the crude product by suction filtration and wash the crystals with 500 mL of warm water.

-

Dry the crystals at 30-40 °C to obtain the final product, this compound.

Expected Yield: Approximately 95.4%[4].

Applications in Drug Development and Agrochemicals

Precursor to Diclofenac

This compound is a critical starting material in the synthesis of diclofenac, a potent NSAID used to treat pain and inflammatory conditions. The synthesis involves the condensation of this compound with 2,6-dichloroaniline.

Mechanism of Action of Diclofenac:

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

References

An In-depth Technical Guide to 2-Chlorophenylacetic Acid (CAS Number 2444-36-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetic acid, with the CAS registry number 2444-36-2, is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of significant organic molecules.[1][2] Its utility spans across the pharmaceutical and agrochemical industries, most notably as a key precursor in the production of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and various plant growth regulators.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and key applications of this compound. A detailed exploration of the signaling pathways associated with its prominent derivatives is presented, alongside experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and agrochemical research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2] The presence of a chlorine atom on the phenyl ring significantly influences its chemical reactivity, making it a versatile building block in organic synthesis.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 2444-36-2 | |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | 294.1 °C at 760 mmHg | [5] |

| Density | 1.324 g/cm³ | [5] |

| pKa | 4.07 at 25 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [2] |

| Appearance | White to light yellow crystalline powder | [6] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. While high-resolution spectra are proprietary, the characteristic spectral data are summarized below.

| Technique | Description |

| ¹H NMR | Spectral data for related compounds suggest characteristic peaks for the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety. |

| ¹³C NMR | A 13C NMR spectrum is available, which would show distinct signals for the carboxyl carbon, the methylene carbon, and the carbons of the chlorinated phenyl ring.[1] |

| FT-IR | The infrared spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands corresponding to the chlorinated aromatic ring.[7] |

| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[8] |

Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through the hydrolysis of 2-chlorobenzyl cyanide.[2] This method is known for its efficiency and scalability.

Synthesis of this compound from 2-Chlorobenzyl Cyanide

A common synthetic route involves the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.[9]

Reaction Scheme:

References

- 1. This compound(2444-36-2) 13C NMR [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 2444-36-2 [chemicalbook.com]

- 7. This compound(2444-36-2) IR Spectrum [chemicalbook.com]

- 8. m-Chlorophenylacetic acid [webbook.nist.gov]

- 9. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenylacetic acid (2-CPAA), with the CAS Number 2444-36-2, is an organic compound belonging to the class of phenylacetic acids.[1] Its structure consists of a phenyl ring substituted with a chlorine atom at the ortho position and an acetic acid group.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, it is a precursor in the production of plant growth regulators, specifically auxins.[1][2] An understanding of its physical properties is crucial for its handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and use in further chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chlorophenyl)acetic acid | [3][4] |

| CAS Number | 2444-36-2 | [1][5][6] |

| Molecular Formula | C₈H₇ClO₂ | [1][5][6] |

| Molecular Weight | 170.59 g/mol | [1][5][6][7] |

| Appearance | White to light yellow crystalline solid/powder | [1][2][5][8][9] |

| Melting Point | 92-98 °C | [1][5][6][10] |

| Boiling Point | 145 °C at 5 mmHg | [1][5][7][11] |

| Density (estimate) | 1.2315 - 1.324 g/cm³ | [5][7][8][11] |

| pKa | 4.07 (at 25 °C) | [5][7][11] |

| Refractive Index (estimate) | 1.5660 | [5][7][11] |

Detailed Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature values for the melting point are consistently in the range of 92-98 °C.[1][2][10] Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.[6] A broader melting range can indicate the presence of impurities, which depress and widen the melting range.[6]

Boiling Point

The boiling point of this compound is reported as 145 °C at a reduced pressure of 5 mmHg.[1][5][11] It is important to note that boiling point determination at atmospheric pressure is often not feasible for compounds like this, as they may decompose at higher temperatures.[1]

Solubility

This compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), methanol, acetone, and ether.[1] Its solubility in aqueous solutions is pH-dependent due to the presence of the carboxylic acid group. In basic solutions, such as aqueous sodium hydroxide, it will deprotonate to form the corresponding carboxylate salt, which is significantly more soluble in water.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The pKa of this compound is reported to be 4.07 at 25 °C.[5][7][11] This value indicates that it is a weak acid, a characteristic property of carboxylic acids. The acidity constant has been evaluated in water.[9][12]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are foundational for the characterization and quality control of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound into a mortar and grind it into a fine powder.[6]

-

Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[13] The packed sample should be approximately 2-3 mm high.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 92-98 °C).[6]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire solid has turned into a clear liquid (T₂).[6]

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Determination

This protocol determines the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

Procedure:

-

Setup: Label a series of test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Acetone).

-

Sample Addition: Add approximately 25-30 mg of this compound to each test tube.[14][15]

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube.[10][15]

-

Mixing: Vigorously shake or vortex each test tube for 10-20 seconds.[10]

-

Observation: Observe whether the solid dissolves completely, partially, or not at all.

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: The solid does not appear to dissolve.[10]

-

-

Acid-Base Test: For the test tube containing 5% NaOH where the acid is expected to dissolve, subsequently add 6 M HCl dropwise until the solution is acidic (test with pH paper). Observe for the formation of a precipitate, which would be the reprotonated, less soluble this compound.[3]

pKa Determination by Titration

This method determines the pKa of this compound by titrating it with a strong base and analyzing the resulting titration curve.

Apparatus:

-

pH meter, calibrated

-

Burette and stand

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be needed if the acid is not sufficiently soluble in water alone.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.[11]

-

As the pH begins to change more rapidly, reduce the volume of the increments to get more data points around the equivalence point.[16]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the acid.

-

Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[2][11][16]

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Logical Flow for Solubility Classification.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. library.gwu.edu [library.gwu.edu]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. This compound, 98.5+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. byjus.com [byjus.com]

- 8. innospk.com [innospk.com]

- 9. This compound | 2444-36-2 [chemicalbook.com]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. This compound(2444-36-2) IR Spectrum [chemicalbook.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. csub.edu [csub.edu]

- 16. youtube.com [youtube.com]

2-Chlorophenylacetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-Chlorophenylacetic acid, a compound of interest in the synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | References |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3][4] |

| Linear Formula | ClC₆H₄CH₂CO₂H | [2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 2444-36-2 | [1][2][3][4] |

| Physical Form | Solid, Colorless crystals | [4] |

| Melting Point | 92-95 °C | [4] |

Synthesis Pathway Overview

This compound serves as a precursor in the synthesis of various bioactive molecules, including oxyindoles. The general synthetic route is a foundational concept for researchers working with this compound.

Caption: Generalized synthesis pathway involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and its derivatives are extensive. For specific methodologies, researchers are encouraged to consult peer-reviewed literature. A general workflow for a typical synthesis and characterization experiment is outlined below.

Caption: Standard experimental workflow for synthesis and analysis.

References

solubility of 2-Chlorophenylacetic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Chlorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding the solubility of this compound is critical for its purification, crystallization, and formulation in various industrial applications, particularly in the pharmaceutical and agrochemical sectors. This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug diclofenac.[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in twelve organic solvents at temperatures ranging from 273.15 K to 318.15 K. The experimental data, presented as mole fraction solubility (x₁), reveals that solubility increases with temperature in all tested solvents.[2][3] The order of solubility in the different solvents at a given temperature is generally as follows: 2-butanone (B6335102) > acetone (B3395972) > isopropanol (B130326) > ethyl acetate (B1210297) > n-propanol > isobutanol > n-butanol > acetonitrile (B52724) > toluene (B28343) > ethylbenzene (B125841) > cyclohexane (B81311) > water.[1][2][3]

The following tables summarize the mole fraction solubility of this compound in the specified solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Ketone and Ester Solvents

| Temperature (K) | 2-Butanone | Acetone | Ethyl Acetate |

| 273.15 | 0.3845 | 0.3701 | 0.2814 |

| 278.15 | 0.4258 | 0.4085 | 0.3167 |

| 283.15 | 0.4691 | 0.4489 | 0.3541 |

| 288.15 | 0.5142 | 0.4912 | 0.3935 |

| 293.15 | 0.5609 | 0.5352 | 0.4348 |

| 298.15 | 0.6089 | 0.5807 | 0.4779 |

| 303.15 | 0.6582 | 0.6275 | 0.5226 |

| 308.15 | 0.7083 | 0.6754 | 0.5688 |

| 313.15 | 0.7591 | 0.7241 | 0.6163 |

| 318.15 | 0.8103 | 0.7734 | 0.6649 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Alcohols

| Temperature (K) | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 283.15 | 0.2798 | 0.2986 | 0.2451 | 0.2513 |

| 288.15 | 0.3145 | 0.3358 | 0.2778 | 0.2845 |

| 293.15 | 0.3513 | 0.3751 | 0.3126 | 0.3198 |

| 298.15 | 0.3901 | 0.4163 | 0.3494 | 0.3571 |

| 303.15 | 0.4308 | 0.4593 | 0.3881 | 0.3963 |

| 308.15 | 0.4732 | 0.5039 | 0.4286 | 0.4373 |

| 313.15 | 0.5171 | 0.5501 | 0.4708 | 0.4801 |

| 318.15 | 0.5624 | 0.5976 | 0.5146 | 0.5245 |

Table 3: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents

| Temperature (K) | Toluene | Acetonitrile | Ethylbenzene | Cyclohexane |

| 283.15 | 0.1058 | 0.1987 | 0.0854 | 0.0215 |

| 288.15 | 0.1254 | 0.2298 | 0.1021 | 0.0278 |

| 293.15 | 0.1471 | 0.2631 | 0.1208 | 0.0351 |

| 298.15 | 0.1708 | 0.2985 | 0.1415 | 0.0434 |

| 303.15 | 0.1964 | 0.3359 | 0.1641 | 0.0526 |

| 308.15 | 0.2238 | 0.3751 | 0.1885 | 0.0627 |

| 313.15 | 0.2529 | 0.4159 | 0.2146 | 0.0736 |

| 318.15 | 0.2836 | 0.4582 | 0.2423 | 0.0852 |

Experimental Protocol: Isothermal Saturation Method

The solubility data presented was determined using the isothermal saturation method.[1][2] This widely accepted technique involves achieving a solid-liquid phase equilibrium at a constant temperature.

Materials and Apparatus:

-

Solute: this compound (purity > 99%)

-

Solvents: Toluene, water, acetonitrile, ethyl acetate, ethylbenzene, n-propanol, isopropanol, n-butanol, isobutanol, cyclohexane, 2-butanone, and acetone (analytical grade)

-

Apparatus: 100 mL jacketed glass vessel, magnetic stirrer, constant-temperature water bath, high-performance liquid chromatograph (HPLC).[2]

Procedure:

-

An excess amount of this compound is added to a 100 mL jacketed glass vessel containing approximately 60 mL of the selected solvent.[2]

-

The vessel is sealed and placed in a constant-temperature water bath to maintain the desired temperature.

-

A magnetic stirrer is used to agitate the mixture to ensure thorough mixing and facilitate the dissolution process until equilibrium is reached.

-

Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and appropriately diluted.

-

The concentration of this compound in the diluted sample is determined using a high-performance liquid chromatograph (HPLC).[2]

-

The mole fraction solubility (x₁) is calculated from the measured concentration.

Visualizations

The following diagram illustrates the general experimental workflow for the determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chlorophenylacetic acid, a compound of significant interest in the pharmaceutical and agrochemical industries. This document outlines the experimentally determined values for these key physical properties, details the methodologies for their measurement, and presents a logical workflow for their determination.

Core Physical Properties

The melting and boiling points are critical parameters that define the physical state and inform the purification, handling, and storage of a chemical compound. For this compound (CAS No: 2444-36-2), these values have been established through various analytical techniques.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from multiple sources. It is important to note the variation in boiling point values, which is attributed to the different pressures at which the measurements were conducted.

| Physical Property | Reported Value | Conditions |

| Melting Point | 92-95 °C | - |

| 93-94 °C | - | |

| 94-97 °C | - | |

| 95-97 °C | - | |

| 95-100 °C | - | |

| 94.0 to 98.0 °C | - | |

| Boiling Point | 294.1 °C | at 760 mmHg |

| 145 °C | at 5 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1] The tube is tapped gently to ensure the sample is compact.[1][2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[2][3]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[2] A heating rate of approximately 2°C per minute is recommended as the melting point is approached to ensure accuracy.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).[3]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

A simple distillation apparatus is a standard method for determining the boiling point of a liquid.[4]

-

Apparatus Setup: A distillation flask containing this compound (in a suitable solvent if necessary, or melted if stable) and boiling chips is heated. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the liquid is recorded as the boiling point. This is the temperature at which the vapor and liquid are in equilibrium.

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a heating bath.

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: A flowchart illustrating the key stages in the experimental determination of the melting and boiling points of a chemical compound.

References

Spectroscopic Data of 2-Chlorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorophenylacetic acid, a compound of interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound (CAS No: 2444-36-2, Molecular Formula: C₈H₇ClO₂) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.40 - 7.20 | Multiplet | 4H | Aromatic (Ar-H) |

| ~3.80 | Singlet | 2H | Methylene (-CH₂) |

Note: The chemical shift of the acidic proton is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~176 | Carbonyl (-C=O) |

| ~134 | Aromatic (C-Cl) |

| ~132 | Aromatic (C-H) |

| ~131 | Aromatic (C-CH₂) |

| ~129 | Aromatic (C-H) |

| ~127 | Aromatic (C-H) |

| ~126 | Aromatic (C-H) |

| ~40 | Methylene (-CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2930 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470, ~1440 | Medium to Strong | C=C stretch (Aromatic) |

| ~1290 | Strong | C-O stretch |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 170 | High | [M]⁺ (Molecular Ion, presence of ³⁵Cl) |

| 125 | High | [M - COOH]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

A portion of the powder is transferred to a pellet press die.

-

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Analysis (GC-MS):

-

Derivatization (Esterification): To increase volatility for Gas Chromatography (GC), the carboxylic acid group is often converted to an ester. This can be achieved by reacting the sample with a derivatizing agent such as BF₃-methanol or by silylation with a reagent like BSTFA.

-

Sample Injection: A small volume (typically 1 µL) of the derivatized sample solution is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chlorophenylacetic acid. This document details the structural information that can be elucidated from the NMR data and provides standardized experimental protocols for acquiring such spectra.

¹H and ¹³C NMR Spectral Data

The following tables summarize the chemical shifts (δ), signal multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. This data is essential for the structural verification and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| 7.20 - 7.45 | Multiplet | 4H | Ar-H |

| 3.85 | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | -COOH |

| 134.0 | Ar-C (C-Cl) |

| 132.5 | Ar-C |

| 131.0 | Ar-C |

| 129.5 | Ar-C |

| 127.0 | Ar-C |

| 125.0 | Ar-C |

| 41.0 | -CH₂- |

Experimental Protocols

The following protocols describe the standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: Typically a 30° or 90° pulse is used.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are generally sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: A 30° pulse is commonly used to avoid saturation of quaternary carbons.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A shorter delay of 1-2 seconds is often used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: A broadband proton decoupling sequence is applied to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined. For ¹H NMR, the integral of each signal is calculated to determine the relative number of protons.

Visualization of this compound Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

Stability and Storage of 2-Chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorophenylacetic acid (2-CPAA). Understanding the chemical stability of this compound is critical for its use as a versatile intermediate in the pharmaceutical and agrochemical industries, ensuring its integrity and performance in various synthetic applications. This document outlines its physical and chemical properties, storage guidelines, potential degradation pathways, and exemplary protocols for stability assessment.

Physicochemical Properties and General Stability

This compound is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and acetone. The compound is stable under recommended storage and handling conditions.[2] However, it is susceptible to degradation under harsh environmental conditions, and it decomposes at high temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| CAS Number | 2444-36-2 | |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 92-95 °C | |

| Boiling Point | 145 °C at 5 mmHg | [1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, acetone | |

| Purity (Typical) | ≥99.00% (by GC) |

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and stability of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.

Table 2: Recommended Storage and Handling Guidelines

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool place. | [2] |

| Atmosphere | Store in a dry and well-ventilated area. | [2] |

| Container | Keep container tightly closed. | [2] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [2] |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools. Wear suitable protective equipment (gloves, goggles). | [2] |

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure and the behavior of similar chlorinated aromatic compounds.

-

Hydrolytic Degradation : The carboxylic acid functional group is generally stable against hydrolysis. However, under forcing basic conditions and high temperatures, nucleophilic aromatic substitution could occur, potentially leading to the displacement of the chlorine atom by a hydroxyl group to form 2-hydroxyphenylacetic acid.

-

Oxidative Degradation : Oxidation is a likely degradation pathway. The aromatic ring is susceptible to hydroxylation, and in more aggressive conditions, ring opening may occur. The benzylic methylene (B1212753) group (-CH₂-) can also be a target for oxidation.

-

Photolytic Degradation : Chlorinated aromatic compounds are often susceptible to photodegradation. The primary mechanism may involve the homolytic cleavage of the carbon-chlorine bond upon exposure to UV light, leading to the formation of radical species that can participate in subsequent reactions.

-

Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids, although this typically requires significant heat. The compound is known to decompose at higher temperatures.

Summary of Forced Degradation Conditions

The following table outlines typical conditions for performing forced degradation studies, as recommended by regulatory guidelines and common practices in the pharmaceutical industry. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without being overwhelmed by degradation products.

Table 3: Exemplary Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | 60 °C - 80 °C | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp - 60 °C | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80 °C (or higher, below m.p.) | Up to 7 days |

| Thermal (Solution) | Reflux in Water | 80 °C | Up to 7 days |

| Photolytic (Solid/Solution) | ICH Option 1 or 2 Light Source | Room Temperature | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. Below are exemplary protocols for a forced degradation study and the subsequent analysis by a stability-indicating HPLC method.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

-

Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 1 M HCl in a suitable flask. Heat the solution at 80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples with 1 M NaOH before HPLC analysis.

-

Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Maintain at 60°C. Withdraw and neutralize samples with 0.1 M HCl at specified intervals.

-

Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified intervals.

-

Thermal Degradation :

-

Solid State : Place a thin layer of solid 2-CPAA in a petri dish and expose it to 80°C in a calibrated oven.

-

Solution State : Reflux a solution of 2-CPAA in water at 80°C. Sample at various time points.

-

-

Photostability : Expose both solid powder and a solution (e.g., in quartz cuvettes) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating this compound from its potential degradation products.

Table 4: Exemplary HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~3) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution (e.g., start with 95% A, ramp to 50% A) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Method Validation : The HPLC method should be validated according to ICH guidelines to demonstrate its suitability.[3][4] This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a chemically stable compound under standard storage conditions. To prevent degradation, it should be stored in a cool, dry, well-ventilated environment in tightly sealed containers, away from incompatible substances like strong bases and oxidizing agents. Forced degradation studies are essential to fully understand its stability profile and to develop robust analytical methods for quality control. While specific degradation products have not been extensively reported, hydrolysis, oxidation, photolysis, and thermal decomposition represent the most probable degradation pathways. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively manage and assess the stability of this compound.

References

- 1. innospk.com [innospk.com]

- 2. jeeng.net [jeeng.net]

- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 4. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylacetic Acid from 2-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-chlorophenylacetic acid, a key intermediate in the pharmaceutical industry, from 2-chlorobenzyl cyanide. The primary synthetic route involves the hydrolysis of the nitrile group, a reaction that can be effectively catalyzed by either acidic or basic conditions. This guide presents detailed experimental protocols for both approaches, summarizes key quantitative data for comparative analysis, and provides visualizations of the reaction pathway and experimental workflows.

Introduction

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. The hydrolysis of 2-chlorobenzyl cyanide is a common and well-established method for its preparation. This document will explore the two primary catalytic methods for this transformation: acid-catalyzed and base-catalyzed hydrolysis.

Reaction Pathway

The fundamental transformation in the synthesis of this compound from 2-chlorobenzyl cyanide is the hydrolysis of the nitrile functional group to a carboxylic acid. This reaction proceeds through an amide intermediate, 2-chlorophenylacetamide. Under the reaction conditions detailed in this guide, the hydrolysis continues to the desired carboxylic acid.

Caption: General reaction pathway for the hydrolysis of 2-chlorobenzyl cyanide.

Comparative Data on Hydrolysis Methods

The choice between acid- and base-catalyzed hydrolysis can be influenced by factors such as reaction time, yield, purity requirements, and waste disposal considerations. The following table summarizes quantitative data extracted from various sources for both methods.

| Parameter | Acid-Catalyzed Hydrolysis (H₂SO₄) | Base-Catalyzed Hydrolysis (NaOH) |

| Typical Reagents | 2-Chlorobenzyl cyanide, Sulfuric acid, Water | 2-Chlorobenzyl cyanide, Sodium hydroxide (B78521), Water, Ethanol (B145695) |

| Reaction Temperature | 90-150°C | Reflux |

| Reaction Time | Not explicitly stated, but involves a period of reflux | Overnight |

| Reported Yield | 95.4% | Data for the analogous 2,6-dichlorophenylacetic acid suggests yields of ~85-95% |

| Product Purity (GC) | 99.94% | Not explicitly stated for this compound |

Experimental Protocols

The following sections provide detailed experimental methodologies for both acid- and base-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Protocol 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid

This protocol is adapted from established industrial methods and offers high yield and purity.

Materials:

-

2-Chlorobenzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Water

Equipment:

-

Glass-lined reactor with mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a glass-lined reactor, prepare a 30-70% sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

-

Heat the sulfuric acid solution to 90-150°C.

-

Slowly and continuously add 2-chlorobenzyl cyanide to the hot acid solution.

-

After the addition is complete, maintain the mixture at reflux. The reaction progress can be monitored by gas chromatography (GC) until the residual 2-chlorobenzyl cyanide is less than 5%.

-

Once the initial hydrolysis is complete, remove unreacted nitrile and other organic impurities by steam stripping.

-

Cool the reaction mixture to 20-40°C to induce crystallization of the this compound.

-

Collect the crude product by filtration.

-

Wash the crude product with water 1-3 times.

-

Dry the purified product to obtain this compound.

Workflow for Acid-Catalyzed Hydrolysis:

Caption: Experimental workflow for the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

Materials:

-

2-Chlorobenzyl cyanide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzyl cyanide in a solution of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide (e.g., 3.0 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for an extended period (e.g., overnight or approximately 15 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Workflow for Base-Catalyzed Hydrolysis:

Caption: Experimental workflow for the base-catalyzed hydrolysis of 2-chlorobenzyl cyanide.

Conclusion

The synthesis of this compound from 2-chlorobenzyl cyanide via hydrolysis is a robust and efficient process. The acid-catalyzed method, particularly with sulfuric acid, is well-documented for industrial applications, offering high yields and purity. While detailed quantitative data for the base-catalyzed hydrolysis of 2-chlorobenzyl cyanide is less prevalent in the literature, the methodology is sound and provides a viable alternative, especially for laboratory-scale synthesis where avoiding strong acids might be desirable. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the necessary foundational information for researchers and drug development professionals to successfully implement and adapt these synthetic routes.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chlorophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate the selection and optimization of the most suitable synthetic strategy.

Hydrolysis of 2-Chlorobenzyl Cyanide

The hydrolysis of 2-chlorobenzyl cyanide (2-chlorophenylacetonitrile) is a common and industrially significant method for the synthesis of this compound. This transformation can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Mechanism:

The acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide proceeds in a two-step mechanism. The nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically sulfuric acid or hydrochloric acid. This increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile.

-

Deprotonation and Tautomerization: A subsequent deprotonation and tautomerization (of the imidic acid intermediate) yields 2-chlorophenylacetamide.

-

Protonation of the Amide: The amide is then protonated on the carbonyl oxygen.

-

Nucleophilic Attack by Water on the Amide: A second molecule of water attacks the carbonyl carbon of the protonated amide.

-

Elimination of Ammonia (B1221849): Following a proton transfer, the tetrahedral intermediate collapses, eliminating a molecule of ammonia and yielding the protonated carboxylic acid.

-

Deprotonation: Finally, deprotonation of the carboxylic acid gives the final product, this compound.

Methodological & Application

Application Notes and Protocols: 2-Chlorophenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorophenylacetic acid as a versatile intermediate in organic synthesis, with a focus on its application in the development of pharmaceuticals. Detailed experimental protocols for key transformations are provided, along with quantitative data and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a phenylacetic acid core with a chlorine atom at the ortho-position, allows for a variety of chemical transformations, including esterification, amidation, and substitution reactions.[1] This document details its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802) and the versatile chemical intermediate 2-Hydroxyphenylacetic acid.

Key Applications

Synthesis of Diclofenac Sodium

This compound is a crucial precursor in the synthesis of Diclofenac, a widely used NSAID. The synthesis involves a copper-catalyzed Ullmann condensation reaction between this compound and 2,6-dichloroaniline (B118687).[2] This C-N coupling reaction is a cornerstone in the industrial production of Diclofenac.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Starting Material |

| Methyl o-iodophenylacetate | 276.06 | 1 | 27.6 g (0.1 mol) |

| 2,6-dichloroaniline | 162.02 | 1 | 16.2 g (0.1 mol) |

| Copper(I) iodide (CuI) | 190.45 | 0.01 | 1.9 g (0.01 mol) |

| D-glucosamine hydrochloride | 215.63 | 0.01 | 2.2 g (0.01 mol) |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2 | 65.2 g (0.2 mol) |

| Product: Compound C | - | - | Yield: 95.5% |

Note: The initial step described in the patent utilizes methyl o-iodophenylacetate. For the purpose of this protocol, we will adapt it for this compound, noting that reaction conditions may require optimization.

Step 1: Ullmann Condensation to form Diclofenac Intermediate

-

To a three-necked flask, add this compound (17.1 g, 0.1 mol), 2,6-dichloroaniline (16.2 g, 0.1 mol), copper(I) iodide (1.9 g, 0.01 mol), D-glucosamine hydrochloride (2.2 g, 0.01 mol), and cesium carbonate (65.2 g, 0.2 mol).

-

Add a 1:1 mixture of DMSO and water (100 mL total).

-

Stir the mixture and heat to 100-110°C for 8-10 hours.

-

After the reaction is complete (monitored by TLC or HPLC), cool the mixture and add ethyl acetate (B1210297) (100 mL).

-

Centrifuge the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure to obtain the intermediate product.

Step 2: Hydrolysis to Diclofenac Sodium

-

Dissolve the intermediate from Step 1 in N,N-dimethylformamide (DMF).

-

Add a solution of sodium hydroxide (B78521) in water.

-

Heat the mixture to 70-80°C and react for 20 hours.

-

After the reaction, evaporate the solvent under reduced pressure.

-

Dissolve the residue in hot water and decolorize with activated carbon.

-

Filter the solution and cool the filtrate in an ice bath to crystallize the product.

-

Filter the white crystalline powder and dry to obtain Diclofenac sodium.[2]

Caption: Experimental workflow for the synthesis of Diclofenac Sodium.

Caption: Simplified mechanism of the Ullmann Condensation.

Synthesis of 2-Hydroxyphenylacetic Acid

This compound can be converted to 2-Hydroxyphenylacetic acid, a valuable building block for various pharmaceuticals, via a copper-catalyzed nucleophilic aromatic substitution.[3][4] This reaction is typically performed at high temperatures in the presence of a strong base.[3][4]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| This compound | 170.57 | 3.4 | 0.02 | 1 |

| Sodium Hydroxide | 40.00 | 4.8 | 0.12 | 6 |

| Cupric Sulphate Pentahydrate | 249.69 | 0.2 | 0.0008 | 0.04 |

| 2-Hydroxyphenylacetic acid | 152.15 | 2.62 | 0.0172 | Yield: 86% |

-

In a reaction flask equipped with a stirrer and condenser, add this compound (3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and a high-boiling inert solvent like SOLVESSO 200 (30 g).[4]

-

Stir the mixture for 30 minutes at room temperature.[4]

-

Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[4]

-

Heat the reaction mixture to 190-196°C and maintain this temperature with continuous stirring for approximately 4 hours.[4] The reaction progress can be monitored by GC or HPLC.

-

After the reaction is complete, cool the mixture to 20°C.[4]

-

Add water (50 g) to the cooled reaction mass and transfer the mixture to a separatory funnel with an additional 50 g of water.[4]

-

Filter the mixture to separate the aqueous phase.[4]

-

Acidify the separated aqueous filtrate to approximately pH 4 using 36% hydrochloric acid.[4]

-

Extract the product into ethyl acetate (180 g).[4]

-

Isolate the solid 2-Hydroxyphenylacetic acid by distillation of the ethyl acetate.[4]

Caption: Experimental workflow for the synthesis of 2-Hydroxyphenylacetic acid.

Caption: Key steps in the synthesis of 2-Hydroxyphenylacetic acid.

Other Applications

This compound also serves as an intermediate in the synthesis of various other organic molecules. In the agrochemical industry, it is used in the production of plant growth regulators, specifically auxins.[1] Additionally, it has been used in the synthesis of phenylacetoxy cellulosics and their halogenated derivatives.

Conclusion

This compound is a highly versatile and important intermediate in organic synthesis. The protocols provided herein for the synthesis of Diclofenac and 2-Hydroxyphenylacetic acid demonstrate its utility in the pharmaceutical industry. The structured data and workflows are intended to assist researchers in the efficient and reproducible synthesis of these and other valuable compounds.

References

- 1. inventivapharma.com [inventivapharma.com]

- 2. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Chlorophenylacetic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorophenylacetic acid (2-CPAA), with the CAS number 2444-36-2, is a vital organic intermediate extensively utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a carboxylic acid group and a chlorine atom on the phenyl ring, makes it a highly versatile precursor for complex organic synthesis.[1] In the pharmaceutical sector, 2-CPAA is a cornerstone in the production of several widely used drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac (B195802).[1][2] The presence of the chloro- group provides a reactive site for various coupling and functionalization reactions, enabling the construction of diverse and complex molecular architectures.[2] These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key pharmaceutical compounds.

Key Applications in Pharmaceutical Synthesis

This compound is a critical starting material or intermediate for several classes of drugs:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This is the most prominent application, with 2-CPAA being a direct precursor in the synthesis of Diclofenac, a widely prescribed anti-inflammatory and analgesic agent.[1][3] Structurally related phenylacetic acids are a major class of NSAIDs.[4][5]

-

Other Potential Therapeutics: The structural motif of 2-CPAA is incorporated into novel compounds with potential therapeutic activities. For instance, pyrrole-containing compounds structurally inspired by celecoxib (B62257) have been synthesized for their anti-inflammatory and immunomodulatory effects.[6][7]

-

Synthesis of Intermediates: 2-CPAA can be converted into other valuable intermediates, such as 2-hydroxyphenylacetic acid, which is also a building block for biologically active molecules.[8]

Data Presentation: Synthesis Overview

The following tables summarize quantitative data for the synthesis of key pharmaceuticals and intermediates derived from this compound.

Table 1: Synthesis of Diclofenac Sodium from this compound Derivative

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Solvent | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Compound C* | 312.16 | 1 | N,N-dimethylformamide | 95.5% | 98.8% | [9] |

| Sodium Hydroxide (B78521) | 40.00 | 3 | Water | [9] | ||

| Diclofenac Sodium | 318.13 | - | - | Overall: 90.7% | - | [9] |

*Compound C is the intermediate formed from the condensation of a this compound derivative and 2,6-dichloroaniline (B118687).

Table 2: Synthesis of 2-Hydroxyphenylacetic Acid from this compound

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 170.57 | 3.4 | 0.02 | 1 | 86% | [8] |

| Sodium Hydroxide | 40.00 | 4.8 | 0.12 | 6 | [8] | |

| Cupric Sulphate Pentahydrate | 249.69 | 0.2 | 0.0008 | 0.04 | [8] |

| 2-Hydroxyphenylacetic acid | 152.15 | 2.62 | 0.0172 | - | | [8] |

Experimental Protocols

Protocol 1: Synthesis of Diclofenac Sodium

This protocol is based on a high-yield synthesis method involving the condensation of a this compound derivative with 2,6-dichloroaniline, followed by hydrolysis.[9]

Step 1: Synthesis of Intermediate Compound C

-

Condense the appropriate this compound derivative (Compound A) with 2,6-dichloroaniline (Compound B).

-

The molar ratio of Compound A, Compound B, catalyst, a sugar ligand (e.g., d-glucosamine hydrochloride), and a base is typically 1:1:0.02-0.2:0.02-0.2:1-3.[9]

-

The reaction is carried out in a suitable solvent.

-

After the reaction is complete, add 100mL of ethyl acetate.

-

Centrifuge the mixture to obtain the supernatant containing Compound C. A reported yield for this step is 95.5% with a purity of 98.8% by HPLC.[9]

Step 2: Synthesis of Diclofenac Sodium

-

Add 25g (0.08 mol) of the intermediate Compound C and 120 mL of N,N-dimethylformamide to a three-neck flask.[9]

-

Stir the mixture and heat to 75 °C.[9]

-

Prepare a solution of 9.6g (0.24 mol) of NaOH in 50g of water and add it to the reaction mixture.[9]

-

Continue the reaction for 20 hours.[9]

-

Upon completion, follow standard workup procedures including extraction, purification, and crystallization to obtain Diclofenac sodium. The overall yield for this two-step process is reported to be as high as 90.7%.[9]

Protocol 2: Copper-Catalyzed Synthesis of 2-Hydroxyphenylacetic Acid

This protocol describes the conversion of this compound to 2-hydroxyphenylacetic acid via a copper-catalyzed nucleophilic aromatic substitution, which can be performed at atmospheric pressure.[8]

Materials:

-

(2-Chlorophenyl)acetic acid[8]

-

Sodium hydroxide (crushed pellets)[8]

-

Cupric sulphate pentahydrate[8]

-

High-boiling inert hydrocarbon solvent (e.g., SOLVESSO 200)[8]

-

36% Hydrochloric acid[8]

-

Ethyl acetate[8]

-

Water[8]

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, create a suspension of (2-chlorophenyl)acetic acid (3.4 g, 0.02 mol), crushed sodium hydroxide pellets (4.8 g, 0.12 mol), and SOLVESSO 200 (30 g).[8]

-

Stir the mixture for 30 minutes at room temperature.[8]

-

Catalyst Addition: Add cupric sulphate pentahydrate (0.2 g, 0.0008 mol) to the suspension.[8]

-